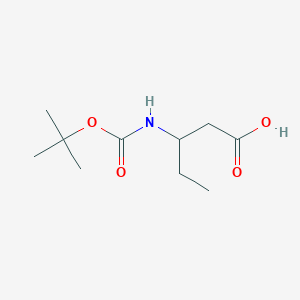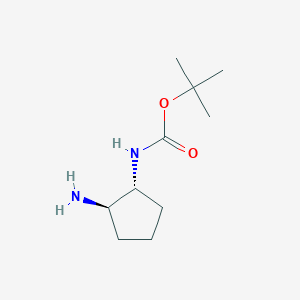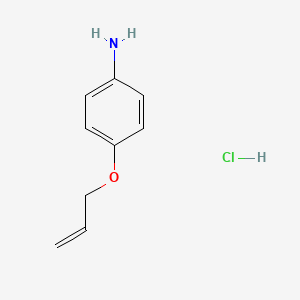
Ethyl(2-phenylethyl)amine hydrochloride
Vue d'ensemble
Description
Ethyl(2-phenylethyl)amine hydrochloride is a chemical compound with the molecular formula C10H15N•HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes .
Applications De Recherche Scientifique
Ethyl(2-phenylethyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ethyl(2-phenylethyl)amine hydrochloride plays a crucial role in biochemical reactions, particularly in the central nervous system. It interacts with enzymes such as monoamine oxidase B (MAO-B) and aromatic L-amino acid decarboxylase (AADC). MAO-B primarily metabolizes the compound, converting it into phenylacetic acid . Additionally, it binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions regulate monoamine neurotransmission and influence various physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. In the brain, it influences cell signaling pathways by binding to TAAR1, which modulates the release of neurotransmitters such as dopamine and serotonin . This compound also impacts gene expression and cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation . These effects contribute to its role as a central nervous system stimulant and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. It binds to TAAR1, leading to the activation of intracellular signaling cascades that regulate neurotransmitter release . Additionally, it inhibits VMAT2, preventing the uptake of monoamines into synaptic vesicles and increasing their availability in the synaptic cleft . These molecular interactions result in enhanced neurotransmission and stimulation of the central nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and enzyme activity . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and mood by increasing the availability of neurotransmitters . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by MAO-B, which converts it into phenylacetic acid . Other enzymes, such as aldehyde dehydrogenase (ALDH), also play a role in its metabolism . These metabolic pathways influence the compound’s bioavailability and its effects on neurotransmitter levels and cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters such as VMAT2, which facilitate its uptake into synaptic vesicles . Additionally, binding proteins and other transporters may influence its localization and accumulation in different cellular compartments . These transport and distribution mechanisms are critical for its physiological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in monoamine neurons, where it interacts with TAAR1 and VMAT2 . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its interactions with other biomolecules and its overall efficacy . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl(2-phenylethyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylethylamine with acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-phenylethylamine with ethyl chloride in the presence of a palladium catalyst. This method provides high yields and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imines or oximes.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Mécanisme D'action
The mechanism of action of ethyl(2-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The compound may also affect the release and reuptake of neurotransmitters, thereby altering synaptic transmission .
Comparaison Avec Des Composés Similaires
Phenethylamine: A primary amine with similar structural features but lacks the ethyl group.
N-Methylphenethylamine: Similar structure with a methyl group instead of an ethyl group.
Amphetamine: A substituted phenethylamine with additional functional groups that enhance its psychoactive properties
Uniqueness: Ethyl(2-phenylethyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group differentiates it from other phenethylamines, influencing its reactivity and interaction with molecular targets .
Propriétés
IUPAC Name |
N-ethyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVLAWGGXZKVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589339 | |
| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61185-89-5 | |
| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl(2-phenylethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)



![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)
